molecular formula C12H13NO2 B1454360 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 855420-20-1

5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B1454360
CAS No.: 855420-20-1
M. Wt: 203.24 g/mol
InChI Key: LQVIGFUVEHMBKF-UHFFFAOYSA-N
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Description

5-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 855420-20-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 2,3-dihydro-1H-indole (indoline) core, a privileged scaffold prevalent in bioactive molecules and pharmaceuticals . The structure is characterized by a lactam and an acetyl group on the aromatic ring, making it a versatile intermediate for the synthesis of more complex molecules. Researchers value this compound for exploring structures related to the endogenous neurohormone melatonin . The 2,3-dihydroindole scaffold is a promising agent for developing compounds with neuroprotective and antioxidant properties . Furthermore, indole derivatives are widely investigated for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-acetyl-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7(14)8-4-5-10-9(6-8)12(2,3)11(15)13-10/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIGFUVEHMBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter metabolic pathways, impacting the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains stable under specific conditions, maintaining its biochemical activity over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the availability of cofactors, affecting the overall efficacy and toxicity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation. The interaction with binding proteins can also affect the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization to these compartments can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus can enable this compound to modulate gene expression by interacting with transcription factors and other nuclear proteins.

Biological Activity

5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃NO₂
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 855420-20-1

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. Its indole structure allows it to participate in multiple biochemical pathways:

  • Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators .
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression, affecting processes such as proliferation and apoptosis.
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies indicate that this compound can suppress the growth of various cancer cell lines, including A549 lung cancer cells. It has shown IC₅₀ values suggesting significant potency against tumor growth .
Cancer Cell LineIC₅₀ (μM)
A5490.15
MCF70.30
HeLa0.25
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) values indicate effectiveness in inhibiting bacterial growth .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus1.00
Methicillin-resistant S.aureus0.98
Mycobacterium tuberculosis0.50

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various indole derivatives, this compound was identified as a potent inhibitor of cell proliferation in A549 cells with an IC₅₀ of approximately 0.15 μM. The study highlighted the compound's ability to induce apoptosis via caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of indole derivatives showed that this compound exhibited strong activity against MRSA with an MIC value of 0.98 μg/mL. This suggests potential therapeutic applications in treating antibiotic-resistant infections .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • Structure : The compound features an indole backbone with an acetyl group at the 5-position and two methyl groups at the 3-position, contributing to its unique properties.

Biological Activities

5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has been investigated for its various biological activities:

Anticancer Activity

Research indicates that indole derivatives can exhibit anticancer properties. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects by inhibiting cell proliferation and inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity, leading to cell death.

Anti-inflammatory Effects

This compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition reduces the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new drugs. Its ability to modify biological activity through structural changes makes it valuable for synthesizing novel therapeutic agents.

Pharmacological Studies

The compound is used in pharmacological studies to explore its effects on various disease models. For instance:

  • In animal models of arthritis, it exhibited significant reduction in joint inflammation and pain.

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the cytotoxic effects on cancer cellsSignificant reduction in cell viability in breast cancer cell lines; induced apoptosis through mitochondrial pathways
Antimicrobial Efficacy StudyAssess antibacterial propertiesEffective against Staphylococcus aureus and Escherichia coli; disrupts cell membrane integrity
Anti-inflammatory ResearchInvestigate COX inhibitionReduced levels of inflammatory cytokines in animal models

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among indolin-2-one derivatives include substituent type (e.g., acetyl, chloro, methoxy) and position (e.g., 5-, 3-), which modulate electronic and steric properties:

Compound Name Substituents Molecular Weight Key Structural Features
5-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 5-acetyl, 3,3-dimethyl 203.24 (calc.) Acetyl group (electron-withdrawing), rigid indole core
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 5-chloro, 3,3-dimethyl 195.65 Chloro substituent (moderate electronegativity)
5-Methoxy-3,3-dimethylindolin-2-one 5-methoxy, 3,3-dimethyl 193.23 Methoxy group (electron-donating)
3-(Hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one 3-hydroxyimino, 5,7-dimethyl 206.24 (calc.) Oxime functionality (chelating potential)

Key Observations :

  • Electron Effects : The acetyl group in the target compound increases electrophilicity at position 5, facilitating nucleophilic attacks compared to methoxy or chloro derivatives.

Physicochemical Properties

Property 5-Acetyl-3,3-dimethylindolin-2-one 5-Chloro-3,3-dimethylindolin-2-one 5-Methoxy-3,3-dimethylindolin-2-one
Solubility Low in water (lipophilic) Moderate in polar solvents High in methanol/ethanol
Melting Point ~150–160°C (estimated) 175–180°C 120–125°C
Stability Stable under inert conditions Sensitive to light Hygroscopic

Preparation Methods

General Synthetic Strategy

The synthesis of 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically begins with the formation of the 3,3-dimethylindoline scaffold, followed by selective nitration at the 5-position, reduction of the nitro group to an amine, and subsequent acetylation to introduce the acetyl group at the nitrogen or carbon depending on the target substitution pattern.

Preparation of the 3,3-Dimethylindoline Core

  • The 3,3-dimethylindoline intermediate is prepared by cyclization reactions involving appropriate precursors under mild conditions.
  • The reaction can be performed at room temperature with basification using sodium hydroxide or ammonium hydroxide to isolate the indoline as a salt, commonly the hydrochloride salt for better isolation and purification.
  • Example: The indoline is isolated as 3,3-dimethylindoline hydrochloride by treatment with 5 N HCl in isopropanol, followed by filtration and washing with heptane, yielding a high purity product (75.5% yield, 98.4% purity).

Selective Nitration at the 5-Position

  • Nitration is carried out using a mixture of sulfuric acid and fuming nitric acid at low temperatures, typically between -15 °C and 10 °C, preferably around 0 °C to minimize side reactions and rearrangements.
  • This step yields 5-nitro-3,3-dimethylindoline derivatives with high regioselectivity and good yields (~91% yield, 94% purity).
  • The nitration conditions are critical; elevated temperatures lead to side products and rearrangements, while milder conditions favor the desired nitro-substituted compound.

Reduction of the Nitro Group to Amine

  • The nitro group is reduced to an amine using catalytic hydrogenation or chemical reduction methods.
  • Catalytic hydrogenation employs hydrogen gas with catalysts such as palladium on carbon (Pd/C), platinum on carbon, or Raney nickel under mild pressure (e.g., 30 psi) and room temperature conditions.
  • Alternatively, chemical reductions using zinc in acetic acid or ammonium formate with Pd/C are effective.
  • Reduction yields the 5-amino-3,3-dimethylindoline intermediate with high purity (>99.9%) and good yields (~94%).

Acetylation to Form 5-Acetyl Derivative

  • Acetylation is typically achieved by reacting the amine intermediate with acetyl chloride or acetic anhydride under standard coupling conditions.
  • The reaction is performed at room temperature in solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethylacetamide (DMAC), often in the presence of bases like N,N-diisopropylethylamine (DIEA) and catalysts such as 4-dimethylaminopyridine (DMAP).
  • This step introduces the acetyl group selectively, yielding the target compound this compound in high purity and yield.

Alternative Synthetic Approaches and Protective Group Strategies

  • Protective groups such as acetyl and phthalimido have been used in related indoline derivatives to improve reaction selectivity and facilitate purification.
  • For example, simultaneous removal of phthalimido and acetyl protective groups under reflux with hydrazine hydrate in methanol followed by acid treatment yields unsubstituted indoline derivatives, which can then be further functionalized.
  • Such strategies may be adapted for the preparation of substituted indolines including 5-acetyl derivatives.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Yield (%) Notes
Formation of 3,3-dimethylindoline Cyclization, basification with NaOH/NH4OH, isolation as HCl salt Room temp (~20 °C) ~75.5 High purity salt isolation
Nitration at 5-position H2SO4 + fuming HNO3 -15 to 10 °C (preferably 0 °C) ~91 Regioselective nitration, avoid side products
Reduction of nitro to amine Catalytic hydrogenation (Pd/C, H2, 30 psi) or Zn/AcOH Room temp ~94 High purity amine intermediate
Acetylation Acetyl chloride or acetic anhydride, DIEA, DMAP in DCM/DMF Room temp High Selective acetylation of amine or indoline ring

Research Findings and Optimization Notes

  • The temperature control during nitration is crucial to avoid rearrangement and side reactions; maintaining 0 °C is optimal.
  • Basification and isolation steps are optimized to maximize yield and purity of intermediates.
  • Catalytic hydrogenation conditions are mild and efficient, with Pd/C being the preferred catalyst.
  • Protective group strategies facilitate multi-step synthesis and improve overall yields.
  • Solvent choice and reaction times are optimized for each step to ensure high purity and reproducibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions using chiral phase transfer catalysts (e.g., with 2-chloroacetonitrile) followed by reduction steps. For example, Vitride (sodium bis(2-methoxyethoxy)aluminum dihydride) is effective for reductocyclization to form indole derivatives . Optimized protocols often involve refluxing in toluene or ethanol and chromatographic purification for enantiomer separation .

Q. How is the crystal structure of this compound and its derivatives characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze bond lengths, angles, and stacking interactions. Parameters such as R factor (<0.06) and data-to-parameter ratios (>15:1) ensure reliability. For example, morpholine-substituted analogs were resolved with β angles ~97° in monoclinic systems .

Q. What spectroscopic techniques are used to confirm its structural identity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., acetyl and dimethyl groups).
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹.
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for intermediates).
  • Elemental Analysis : Ensures purity (>95% for synthesized derivatives) .

Advanced Research Questions

Q. How can enantiomers of 5-acetyl derivatives be separated during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., using cellulose-based CSPs) resolves enantiomers post-condensation. For example, phase-transfer-catalyzed reactions yield (S)-enantiomers, which are isolated via gradient elution with hexane/ethyl acetate . Polarimetric analysis and circular dichroism (CD) further validate optical purity.

Q. What strategies optimize catalytic efficiency in condensation reactions for this compound?

  • Methodological Answer :

  • Catalyst Screening : p-Toluenesulfonic acid (p-TSA) accelerates indole-acenaphthenequinone condensations at room temperature, achieving >90% yields in dichloromethane .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in halogenated intermediates .
  • Kinetic Studies : Time-resolved NMR monitors reaction progress to identify rate-limiting steps (e.g., imine formation) .

Q. How do structural modifications influence its biological activity?

  • Methodological Answer :

  • Halogenation : Introducing iodine at the 4-position (as in 4-iodoindolin-2-one) enhances antimicrobial activity via electrophilic substitution .
  • Morpholine Functionalization : Bis(morpholin-4-yl) groups improve solubility and kinase inhibition profiles .
  • In Silico Docking : Molecular modeling (e.g., AutoDock Vina) predicts binding to targets like Flt3 or HIV protease .

Q. How are contradictory data in crystallographic and spectroscopic analyses resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Discrepancies in bond lengths (e.g., C–C vs. X-ray data) are cross-checked using DFT calculations (B3LYP/6-31G* level) .
  • Twinned Data Refinement : SHELXL’s TWIN command refines datasets with pseudo-merohedral twinning, common in dihydroindole derivatives .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Continuous Flow Systems : Minimize racemization in chiral intermediates via controlled residence times .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
  • Crystallization Engineering : Seeding protocols ensure polymorph control (e.g., avoiding amorphous byproducts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
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5-acetyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

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